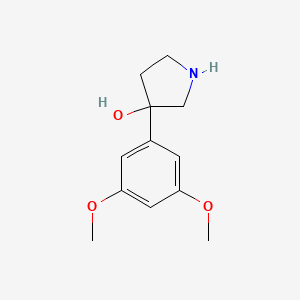

3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H17NO3 |

|---|---|

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C12H17NO3/c1-15-10-5-9(6-11(7-10)16-2)12(14)3-4-13-8-12/h5-7,13-14H,3-4,8H2,1-2H3 |

InChI-Schlüssel |

ZDXBTYGBKQMEPZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)C2(CCNC2)O)OC |

Herkunft des Produkts |

United States |

Chemical Transformations and Derivatization of the 3 3,5 Dimethoxyphenyl Pyrrolidin 3 Ol Scaffold

Modifications of the Pyrrolidine (B122466) Heterocyclic Ring System

The secondary amine within the pyrrolidine ring of 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol is a primary site for chemical modification, most commonly through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of substituents that can influence the molecule's biological activity and properties.

N-Alkylation: The nucleophilic nitrogen of the pyrrolidine ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. For instance, reaction with an alkyl bromide (R-Br) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) would yield the corresponding N-alkylated derivative. More complex substituents can be introduced using methods like reductive amination, where the pyrrolidine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

N-Acylation: Acylation of the pyrrolidine nitrogen introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base. The resulting N-acylpyrrolidines are generally stable and can serve as key intermediates in further synthetic elaborations. Biologically relevant moieties, such as amino acids, can also be coupled to the pyrrolidine nitrogen using standard peptide coupling reagents.

Changes to the "docking/protecting group" on the pyrrolidine nitrogen have been shown to influence the stereoselectivity of reactions at other positions on the ring, such as hydroxylation. wikipedia.org For example, different N-substituents (e.g., N-benzoyl, N-benzyloxycarbonyl) can direct hydroxylation to produce either (R) or (S) enantiomers of 3-hydroxypyrrolidines. wikipedia.org

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Et₃N) | N-Amide |

| Peptide Coupling | Carboxylic acid, Coupling agent (e.g., DCC, HATU) | N-Amide |

Chemical Derivatization of the Hydroxyl Group at Position 3 (e.g., Esterification, Etherification)

The tertiary hydroxyl group at the C-3 position is a key functional handle for derivatization, although its sterically hindered nature presents challenges. Esterification and etherification are the most common transformations at this position.

Esterification: The formation of esters from tertiary alcohols is often difficult due to steric hindrance, which impedes the approach of acylating agents. nih.gov Standard Fischer esterification conditions (acid catalyst with a carboxylic acid) are generally ineffective. More potent methods are required, such as the use of highly reactive acyl chlorides or anhydrides in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the acylation of sterically hindered tertiary hydroxyl groups in steroid systems, a strategy that could be applicable to the 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol scaffold. nih.gov These ester derivatives are often employed as prodrugs to enhance lipophilicity and improve cell membrane permeability. nih.gov

Etherification: Synthesis of ethers from tertiary alcohols also requires specific conditions to avoid elimination reactions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be employed. byjus.com However, care must be taken to control the reaction conditions to minimize the formation of the corresponding pyrroline (B1223166) via dehydration.

| Derivatization | Reagents | Potential Challenges |

| Esterification | Acyl chloride/anhydride, DMAP or NBS | Steric hindrance, requires forcing conditions |

| Etherification | Strong base (e.g., NaH), Alkyl halide (R-X) | Competition with elimination (dehydration) |

Structural Elaboration and Substituent Variations on the Dimethoxyphenyl Ring

The 3,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of the 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol, the positions ortho to both methoxy groups (C2 and C6) and the position para to the pyrrolidine substituent (C4) are activated. The substitution pattern is determined by the combined directing effects of the three substituents. The two methoxy groups strongly direct electrophiles to the C2, C4, and C6 positions. The bulky C3-hydroxy-pyrrolidinyl group might sterically hinder attack at the adjacent C2 and C6 positions, potentially favoring substitution at the C4 position.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst. Studies on the halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione have demonstrated that reactions can be directed to the activated phenyl ring. elsevierpure.com

Nitration: Introduction of a nitro group can be accomplished using standard nitrating agents like nitric acid in sulfuric acid, although milder conditions may be necessary to prevent oxidation or side reactions. The regioselectivity would be expected to favor the positions activated by the methoxy groups. nih.gov

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be performed under Friedel-Crafts conditions, typically using a Lewis acid catalyst like aluminum chloride. wikipedia.orgresearchgate.net These reactions would introduce new carbon-carbon bonds, allowing for significant structural elaboration. The high reactivity of the dimethoxy-substituted ring might lead to poly-substitution if the reaction conditions are not carefully controlled. researchgate.net

| Reaction | Typical Reagents | Expected Regioselectivity |

| Halogenation | NBS, NCS, Br₂/FeBr₃ | C2, C4, C6 positions |

| Nitration | HNO₃/H₂SO₄ | C2, C4, C6 positions |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C2, C4, C6 positions |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | C2, C4, C6 positions |

Incorporation into Polycyclic and Fused Heterocyclic Systems

The 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol scaffold can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. Such structures are of interest in drug discovery as they can explore a wider chemical space and offer rigid scaffolds for presenting pharmacophoric elements.

One common strategy involves the creation of a double bond within the pyrrolidine ring via dehydration of the tertiary alcohol, forming a pyrroline intermediate. This enamine-like species can then participate in various cycloaddition reactions. For example, a 1,3-dipolar cycloaddition reaction with a suitable dipole could lead to the formation of a new fused five-membered ring. msu.eduresearchgate.net

Alternatively, functional groups can be introduced onto the pyrrolidine or phenyl rings, which can then be used to construct additional rings. For example, an amino group introduced on the phenyl ring could be condensed with a dicarbonyl compound to form a fused heterocyclic ring, such as a quinoline (B57606) or benzodiazepine, depending on the reagents used. Similarly, functionalization of the pyrrolidine nitrogen with a side chain containing a reactive group could enable an intramolecular cyclization to form a bicyclic system.

Formation of Prodrugs and Bioisosteric Replacements

Prodrugs: The tertiary hydroxyl group is an ideal site for the attachment of promoieties to create prodrugs. researchgate.net Ester-based prodrugs are common for masking hydroxyl groups to increase lipophilicity and oral absorption. nih.govlibretexts.org For instance, phosphate (B84403) esters can be synthesized to dramatically increase aqueous solubility, which is beneficial for parenteral formulations. byjus.com These ester linkages are designed to be cleaved in vivo by endogenous esterases, releasing the active parent drug. researchgate.net

Bioisosteric Replacements: Bioisosterism is a strategy used in drug design to replace one functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. semanticscholar.org

Hydroxyl Group: The tertiary alcohol could be replaced with its bioisosteres. For example, a fluorine atom is a common bioisostere for a hydroxyl group due to its similar size and polarity, which can enhance metabolic stability and membrane permeability. nih.gov Another potential replacement is a difluoromethyl group (CHF₂), which can act as a hydrogen bond donor like a hydroxyl group but with different electronic and lipophilic properties.

| Target Moiety | Bioisosteric Replacement | Potential Advantage |

| Hydroxyl Group (-OH) | Fluorine (-F) | Increased metabolic stability, altered pKa |

| Hydroxyl Group (-OH) | Difluoromethyl (-CHF₂) | Modified H-bonding, increased lipophilicity |

| Phenyl Ring | Pyridyl, Thienyl Ring | New H-bonding sites, altered polarity |

| Methoxy Group (-OCH₃) | Difluoromethoxy (-OCF₂) | Increased metabolic stability |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Substituted Pyrrolidin 3 Ols

Conformational Analysis and Bioactive Conformation Determination

The biological activity of molecules containing a pyrrolidine (B122466) ring is intrinsically linked to the ring's conformation. The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net These conformations are in dynamic equilibrium, and the preferred pucker is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov

For pyrrolidine derivatives, two predominant pucker modes are the Cγ-endo and Cγ-exo envelope conformers. nih.govfrontiersin.org In the Cγ-endo conformation, the C4 carbon is out of the plane on the same side as the substituent at C2 (e.g., a carboxylate group in proline), while in the Cγ-exo conformation, it is on the opposite side. The energy difference between these states can be small, allowing the molecule to adopt the specific conformation required for binding to a biological target. frontiersin.org

The determination of the bioactive conformation—the specific three-dimensional shape a molecule adopts when it interacts with its target—is a key goal of conformational analysis. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating solid-state and solution-phase conformations, respectively. nih.govipb.pt For instance, X-ray crystallography can provide a precise picture of the molecule's structure in a crystal lattice, which can be representative of a low-energy, stable conformation. spast.orgmdpi.com NMR techniques, particularly those utilizing the Nuclear Overhauser Effect (NOE), can reveal through-space proximities between atoms in solution, offering insights into the predominant conformations and their dynamic behavior. mdpi.com

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, complement experimental techniques. researchgate.netscispace.com These methods can calculate the relative energies of different conformers and simulate the molecule's behavior over time, helping to identify low-energy, stable conformations that are likely candidates for the bioactive form. scispace.com By comparing the conformational landscapes of active compounds like 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol with those of inactive analogs, researchers can hypothesize which conformations are essential for biological activity. nih.gov The choice of substituents can "lock" the pyrrolidine ring into a specific conformation, which can be a deliberate strategy in drug design to favor the bioactive conformation. nih.gov

Influence of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the pyrrolidin-3-ol ring play a pivotal role in modulating biological activity. These properties directly influence how the molecule interacts with its biological target through forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution across the molecule. For the 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol scaffold, the methoxy (B1213986) groups (-OCH₃) on the phenyl ring are electron-donating through resonance. This increases the electron density on the aromatic ring and can influence its ability to participate in π-π stacking or cation-π interactions with the target protein. The hydroxyl group at the 3-position is a key hydrogen bond donor and acceptor, and its acidity and hydrogen bonding capacity can be modulated by nearby substituents.

Systematic modification of substituents and subsequent analysis of the impact on activity allows for the development of a quantitative structure-activity relationship (QSAR). For example, a series of analogs of 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol could be synthesized with varying substituents on the phenyl ring to probe the electronic and steric requirements for optimal activity.

Below is a hypothetical data table illustrating how SAR data for a series of 3-Aryl-pyrrolidin-3-ol analogs might be presented.

| Compound ID | Aryl Substituent (R) | IC₅₀ (nM) | Electronic Effect | Steric Parameter (e.g., Molar Refractivity) |

| 1 | 3,5-Dimethoxy | 50 | Electron-Donating | 7.87 (per OCH₃) |

| 2 | 4-Chloro | 120 | Electron-Withdrawing | 6.03 |

| 3 | 4-Methyl | 85 | Electron-Donating | 5.65 |

| 4 | 3,5-Dichloro | 250 | Electron-Withdrawing | 6.03 (per Cl) |

| 5 | H | 150 | Neutral | 1.03 |

Note: The data in this table is illustrative and does not represent actual experimental values.

Stereochemical Impact on Molecular Recognition and Biological Interactions

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a drug molecule can have a profound impact on its biological activity. The 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol molecule possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol and (S)-3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol.

It is common for one enantiomer (the eutomer) to exhibit significantly higher activity than the other (the distomer). This is because the precise three-dimensional arrangement of atoms in the eutomer allows for optimal interaction with the chiral binding site of the target protein, while the distomer fits poorly or not at all. The differential binding of enantiomers is a cornerstone of molecular recognition.

The introduction of additional substituents on the pyrrolidine ring can create more chiral centers, leading to the formation of diastereomers. acs.org For example, substitution at the C4 position would result in four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). These diastereomers have different physical properties and distinct spatial arrangements of their substituents, leading to different biological activities.

For instance, studies on pyrrolidine derivatives have shown that the stereochemistry of substituents can dictate the ring's pucker, which in turn orients other functional groups into either favorable (pseudo-axial) or unfavorable (pseudo-equatorial) positions for receptor binding. nih.gov A cis-substituent at one position might favor a pseudo-axial conformation for a group at another position, enhancing agonistic activity, whereas a trans-substituent could lead to an antagonistic profile. nih.gov Therefore, stereoselective synthesis, which produces a single desired stereoisomer, is a critical aspect of developing drugs based on the pyrrolidin-3-ol scaffold. mdpi.com

Scaffold Hopping and Pharmacophore-Based Design

Pharmacophore-based design is a powerful strategy in medicinal chemistry that focuses on the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore has been identified for a particular target, this model can be used to design new molecules that retain the key features but are built on a different core structure, or scaffold. This process is known as scaffold hopping.

The 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol structure contains several key pharmacophoric features:

A tertiary alcohol (hydrogen bond donor/acceptor).

A basic nitrogen atom (potential for salt bridge formation or hydrogen bonding).

A substituted aromatic ring (potential for hydrophobic and aromatic interactions).

The relative spatial arrangement of these features is determined by the pyrrolidine scaffold. Scaffold hopping aims to replace the pyrrolidin-3-ol core with other chemical structures while maintaining the crucial pharmacophoric geometry. For example, a piperidine (B6355638) or azetidine (B1206935) ring could potentially replace the pyrrolidine ring. acs.org The goal is to discover new chemotypes that may have improved properties, such as better metabolic stability, higher potency, improved selectivity, or novel intellectual property.

Computational tools are frequently used to search databases of chemical structures for scaffolds that can support the identified pharmacophore. Molecules identified through this virtual screening process can then be synthesized and tested. For instance, a series of 7-indolyl 3-aryl pyrrolidines were designed as isosteric mimics of a known DCAF15 binder, effectively hopping from a sulfonamide scaffold to a pyrrolidine scaffold while attempting to maintain the key binding interactions. mdpi.com

Ligand Efficiency and Lipophilic Efficiency Analysis in Series Optimization

During the optimization phase of drug discovery, it is crucial to assess not just the potency of a compound but also the quality of the molecule. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used for this purpose. They help guide the selection and optimization of compounds by relating potency to molecular size and lipophilicity, respectively.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom). It is calculated using the following formula:

LE = (1.37 / HAC) * pIC₅₀

where HAC is the heavy atom count and pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. A higher LE value is generally desirable, as it suggests that the molecule is making efficient use of its atoms to achieve binding affinity. It helps to prioritize smaller, more efficient molecules for further development.

Lipophilic Efficiency (LipE) , also known as Ligand Efficiency Index (LEI), relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). The formula is:

LipE = pIC₅₀ - logP

High lipophilicity can lead to problems such as poor solubility, high metabolic turnover, and off-target toxicity. LipE helps to identify compounds that achieve high potency without excessive lipophilicity. A higher LipE value (typically > 5) is considered favorable.

By tracking these metrics for a series of analogs based on the 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol scaffold, medicinal chemists can make more informed decisions. The goal is to increase potency while controlling the growth in molecular weight and lipophilicity.

Below is a hypothetical data table showing how these metrics might be used to evaluate a series of compounds.

| Compound ID | pIC₅₀ | HAC | logP | LE | LipE |

| 1 | 7.30 | 16 | 2.5 | 0.62 | 4.80 |

| 2 | 7.55 | 18 | 3.0 | 0.58 | 4.55 |

| 3 | 8.10 | 17 | 2.6 | 0.65 | 5.50 |

| 4 | 8.00 | 22 | 4.2 | 0.50 | 3.80 |

Note: The data in this table is illustrative and does not represent actual experimental values.

In this example, Compound 3 would be considered a high-quality lead because it has the highest pIC₅₀, the best Ligand Efficiency, and a very favorable Lipophilic Efficiency. Compound 4, despite having good potency, would be flagged for its high lipophilicity and poor efficiency metrics. This type of analysis ensures that the optimization process leads to well-rounded drug candidates with a higher probability of success in later developmental stages.

Research on 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol Remains Undisclosed in Publicly Available Scientific Literature

Despite extensive searches of scientific databases and scholarly articles, no specific research findings on the molecular mechanisms and pharmacological properties of the chemical compound 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol are currently available in the public domain.

This comprehensive search was conducted to gather data for a detailed article outlining the compound's interaction with various biological targets, as specified in a structured request. The investigation aimed to uncover information regarding its engagement with G-Protein Coupled Receptors (GPCRs), its enzyme inhibition profiles, and its potential modulation of neurotransmitter transporters.

Further inquiries into its ligand-receptor binding affinities, in vitro functional efficacy, and its influence on cellular signaling pathways also yielded no specific results for 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol.

While the broader class of pyrrolidine derivatives has been the subject of extensive research in medicinal chemistry, with various analogues showing a wide range of biological activities, data pertaining to this specific molecule is absent from the accessible scientific literature. Studies on similar structures, such as other substituted pyrrolidinols or compounds featuring a dimethoxyphenyl group, do exist; however, per the specific constraints of the inquiry, this information could not be used to extrapolate or infer the properties of 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol.

The lack of available information suggests that 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol may be a novel compound that has not yet been extensively studied, or that research pertaining to it has not been published. It is also possible that it exists as a synthetic intermediate with its biological activity yet to be characterized and reported.

Therefore, the requested article focusing solely on the molecular mechanisms and pharmacological investigations of 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol cannot be generated at this time due to the absence of foundational research data.

Molecular Mechanisms and Pharmacological Investigations in Vitro and Preclinical Models

Selectivity Profiling and Off-Target Interactions in Preclinical Systems

Comprehensive searches of scientific literature and preclinical research databases did not yield specific data on the selectivity profiling or off-target interactions for the chemical compound 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol .

While the pyrrolidine (B122466) scaffold and the dimethoxyphenyl moiety are present in various biologically active molecules, detailed in vitro and preclinical investigations into the broader pharmacological profile of this specific combination are not available in the public domain. Standard preclinical safety assessments for new chemical entities typically involve extensive screening against a panel of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions that could lead to adverse effects. However, the results of such studies for 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol have not been published.

Therefore, it is not possible to provide data tables or detailed research findings on the selectivity and off-target profile for this compound.

Computational Chemistry and Molecular Modeling of 3 3,5 Dimethoxyphenyl Pyrrolidin 3 Ol Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, which in turn dictate their reactivity and interaction capabilities. Methods like Density Functional Theory (DFT) are frequently employed to investigate the molecular structure and electronic distribution of pyrrolidine (B122466) derivatives. nih.govresearchgate.net

Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. For analogues of 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol, modifications to the aromatic ring or the pyrrolidine core can significantly alter these energy levels, thereby tuning the molecule's reactivity and potential for forming covalent or non-covalent interactions with a biological target.

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to understand electron density distribution and intramolecular interactions, such as hydrogen bonding, which can influence a molecule's conformation and biological activity. mdpi.com Calculations can reveal the planarity of the molecular structure and the rotational barriers of substituent groups, providing a detailed picture of the molecule's preferred geometry. nih.govresearchgate.net For instance, the orientation of the 3,5-dimethoxyphenyl group relative to the pyrrolidine ring is critical for its interaction with target proteins, and quantum calculations can predict the most stable arrangement.

Table 1: Key Electronic Properties Calculated for Pyrrolidine Analogues

| Descriptor | Significance | Typical Calculation Method |

|---|---|---|

| HOMO Energy | Electron-donating capacity | DFT (e.g., B3LYP/6-31G*) |

| LUMO Energy | Electron-accepting capacity | DFT (e.g., B3LYP/6-31G*) |

| HOMO-LUMO Gap | Chemical reactivity and stability | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | Polarity and solubility | DFT, MP2 |

Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility

While quantum calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are crucial for exploring the conformational landscape of flexible molecules like pyrrolidine derivatives and understanding how they adapt upon binding to a target. mdpi.commdpi.com

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific puckering of the ring and the orientation of its substituents can significantly impact biological activity. nih.govresearchgate.net MD simulations can sample these different conformations, revealing the most populated and energetically favorable states of the molecule in different environments (e.g., in water or a protein binding pocket). mdpi.com

For analogues of 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol, MD simulations can assess the stability of the ligand-protein complex. nih.gov By simulating the complex for nanoseconds, researchers can observe the flexibility of the ligand within the binding site and the persistence of key interactions, such as hydrogen bonds and salt bridges. nih.govmanipal.edu The root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time is often used to quantify the stability of its binding pose. mdpi.com These simulations provide a more realistic model of the binding event than static docking poses alone. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.net This method is instrumental in identifying key binding interactions and rationalizing the structure-activity relationships (SAR) of 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol analogues. rsc.org The process involves placing the ligand in various positions and orientations within the protein's active site and scoring each pose based on a force field that estimates the binding affinity. researchgate.netnih.gov

Docking studies on pyrrolidine-based compounds have revealed common interaction patterns. nih.gov For example, the hydroxyl group at the 3-position of the pyrrolidine ring can act as a hydrogen bond donor or acceptor, while the nitrogen atom can form salt bridges with acidic residues like aspartate. nih.gov The dimethoxyphenyl moiety often engages in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.govnih.gov

The results of docking studies are typically visualized to analyze the specific amino acid residues involved in the interaction. nih.gov This information is critical for designing new analogues with improved binding affinity. For instance, if a docking study reveals an empty hydrophobic pocket near the ligand, a medicinal chemist might add a lipophilic group to the ligand scaffold to fill that space and increase potency. manipal.edu The accuracy of docking can be enhanced by using information from known co-crystallized structures and validated through techniques like redocking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds. mdpi.com

For pyrrolidine-based inhibitors, various QSAR models have been developed, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). bohrium.com These 3D-QSAR methods generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. nih.gov

Steric Fields: Indicate where bulky groups increase or decrease activity.

Electrostatic Fields: Show where positive or negative charges are beneficial.

Hydrophobic Fields: Highlight regions where hydrophobic groups enhance activity.

Hydrogen Bond Donor/Acceptor Fields: Pinpoint locations where hydrogen bonding features are important.

These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to ensure their predictive power. nih.gov Statistically robust QSAR models (characterized by high R² and Q² values) serve as valuable guides for lead optimization, helping to prioritize which analogues of 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol should be synthesized and tested. manipal.edubohrium.com

Table 2: Common Descriptors Used in QSAR Models for Pyrrolidine Analogues

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic and covalent interactions |

| Steric | Molecular weight, Molar refractivity | Relates to size, shape, and fit in the binding site |

| Topological | Connectivity indices (e.g., Kier & Hall) | Describes molecular branching and shape |

| Hydrophobic | LogP (Partition coefficient) | Influences membrane permeability and hydrophobic interactions |

| 3D (CoMFA/CoMSIA) | Steric and electrostatic fields | Provides a 3D map of favorable/unfavorable regions for activity |

Virtual Screening and De Novo Design Approaches for Pyrrolidine-Based Compounds

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.comyoutube.com This approach significantly accelerates the early stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. For pyrrolidine-based compounds, both ligand-based and structure-based virtual screening methods can be applied. nih.gov

Structure-Based Virtual Screening (SBVS): Utilizes the 3D structure of the target protein. Large chemical databases are docked into the active site, and compounds are ranked based on their predicted binding affinity. mdpi.commdpi.com

Ligand-Based Virtual Screening: Employs knowledge of known active ligands. This can involve searching for molecules with similar 2D fingerprints or 3D shapes (pharmacophores) to a known active compound. nih.gov

De novo design, on the other hand, is a computational method for creating entirely new molecules. mdpi.com Instead of searching existing libraries, de novo design algorithms build novel chemical structures piece by piece (atom by atom or fragment by fragment) directly within the binding site of the target. These algorithms are guided by rules that favor the formation of strong interactions with the protein, such as hydrogen bonds and hydrophobic contacts. This approach can lead to the discovery of novel scaffolds that are structurally distinct from known inhibitors, offering new avenues for therapeutic development based on the pyrrolidine framework. nih.govmdpi.com

Future Perspectives and Emerging Research Directions in Substituted Pyrrolidin 3 Ols

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The future of drug discovery with substituted pyrrolidin-3-ols hinges on the ability to synthesize structurally complex and diverse analogues efficiently and stereoselectively. Current research is moving beyond traditional methods to embrace more sophisticated and atom-economical strategies.

Key emerging synthetic approaches include:

Multi-component Reactions (MCRs): One-pot procedures that combine three or more starting materials to form complex products in a single step are gaining traction. For instance, a novel metal iodide-promoted three-component reaction has been developed for synthesizing substituted pyrrolidines from cyclopropyl (B3062369) ketones, aldehydes, and amines, offering a streamlined route to diverse structures. nih.gov

1,3-Dipolar Cycloadditions: This method is a powerful tool for constructing the five-membered pyrrolidine (B122466) ring with high control over regio- and stereoselectivity. nih.gov Recent advancements involve the use of chiral N-tert-butanesulfinylazadienes with azomethine ylides, enabling the highly diastereoselective synthesis of densely functionalized pyrrolidines with up to four stereogenic centers. acs.org

Asymmetric Synthesis: Given that the biological activity of chiral molecules often depends on their specific stereoisomer, developing new asymmetric synthetic routes is crucial. Research focuses on creating chiral 3-pyrrolidinols and their derivatives from readily available starting materials like proline or through stereoselective reactions, including enzymatic hydroxylation. tandfonline.comnih.gov

These advanced synthetic strategies are essential for building libraries of complex pyrrolidin-3-ol analogues, which are necessary for exploring structure-activity relationships (SAR) and identifying new therapeutic leads.

Table 1: Emerging Synthetic Routes for Substituted Pyrrolidines

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Metal-Promoted MCRs | A one-pot reaction combining multiple components (e.g., ketones, aldehydes, amines) catalyzed by a metal iodide. | High efficiency, atom economy, rapid generation of molecular diversity. | nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene) to form the pyrrolidine ring. | Excellent control over stereochemistry, ability to create multiple chiral centers simultaneously. | nih.govacs.org |

| Asymmetric Routes | Methods designed to produce a single enantiomer or diastereomer of a chiral pyrrolidinol. | Yields stereochemically pure compounds, crucial for specific biological targeting. | tandfonline.com |

Exploration of New Biological Targets and Therapeutic Areas

The structural versatility of the substituted pyrrolidin-3-ol scaffold allows it to interact with a wide array of biological targets, opening up new therapeutic possibilities beyond established applications. While this class has been explored for various conditions, emerging research is identifying novel and exciting molecular targets.

Anticancer Agents: New research has identified spiro[pyrrolidine-3,3′-oxindoles] as potential anticancer agents that dually target histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), inducing apoptosis in cancer cells. nih.gov Other derivatives bearing a 3,4,5-trimethoxyphenyl moiety, similar to the title compound, have also shown promise as anticancer agents. mdpi.comresearchgate.net

Neurodegenerative Diseases: Computational studies have identified pyrrolidine derivatives as potential novel inhibitors for targets implicated in Alzheimer's disease, such as the Cdk5/p25 complex, which is involved in tau pathology. nih.gov

Infectious Diseases: The pyrrolidine scaffold is being investigated for new antibacterial agents. A recent study identified pyrrolidine-2,3-diones as a novel, non-β-lactam scaffold capable of inhibiting Penicillin Binding Protein 3 (PBP3) in multidrug-resistant Pseudomonas aeruginosa. nih.gov

Metabolic Diseases: Polyhydroxylated pyrrolidines are being developed as dual-target inhibitors of α-glucosidase and aldose reductase, enzymes relevant to the management of diabetes and its complications. nih.gov

The ability to fine-tune the substituents on the pyrrolidine ring allows for the optimization of binding to these diverse targets, paving the way for the development of new treatments for a range of challenging diseases. nih.gov

Integration of Advanced Computational and Experimental Techniques for Drug Discovery

The synergy between computational and experimental methods is accelerating the discovery and development of new drugs based on the pyrrolidin-3-ol scaffold. In silico techniques are becoming indispensable for rational drug design, reducing the time and cost associated with traditional screening methods. mdpi.com

Key integrated approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are being used to establish correlations between the chemical structure of pyrrolidine derivatives and their biological activity. These models help in predicting the potency of newly designed compounds and guide structural modifications to enhance efficacy. scispace.com

Molecular Docking and Dynamics: These simulation techniques provide insights into how pyrrolidin-3-ol analogues bind to their target proteins at the atomic level. nih.gov By understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationally design molecules with improved binding affinity and selectivity. scispace.com

Pharmacophore-Based Virtual Screening: This approach involves creating a 3D model of the essential features required for a molecule to bind to a specific target. This pharmacophore model is then used as a query to screen large virtual libraries of compounds to identify potential hits, as demonstrated in the identification of pyrrolidine-2,3-dione (B1313883) inhibitors of the Cdk5/p25 complex. nih.govmdpi.com

These computational predictions are then validated through experimental synthesis and biological testing, creating an iterative cycle of design, synthesis, and evaluation that efficiently leads to more potent and selective drug candidates.

Table 2: Computational Techniques in Pyrrolidine Drug Discovery

| Technique | Application | Outcome | Reference |

|---|---|---|---|

| 3D-QSAR | Predicts biological activity based on 3D molecular fields (steric, electrostatic). | Guides the design of more potent analogues by identifying favorable and unfavorable structural features. | mdpi.comscispace.com |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Elucidates binding modes and identifies key amino acid interactions. | nih.govnih.gov |

| Virtual Screening | Screens large compound databases in silico to identify molecules likely to bind to a target. | Rapidly identifies potential hit compounds for further experimental validation. | nih.govmdpi.com |

| Molecular Dynamics | Simulates the movement of a ligand-protein complex over time. | Assesses the stability of the binding interaction and flexibility of the complex. | nih.gov |

Potential for Multitarget Ligand Design and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome. mdpi.com This has led to the rise of polypharmacology and the rational design of multi-target-directed ligands (MTDLs)—single compounds engineered to modulate multiple biological targets simultaneously. mdpi.comnih.gov

The substituted pyrrolidin-3-ol scaffold is an excellent candidate for MTDL design due to its modular nature, which allows for the incorporation of different pharmacophoric elements directed at distinct targets. researchgate.net

Rationale for MTDLs: For diseases like Alzheimer's, a single drug could potentially inhibit acetylcholinesterase, modulate histone deacetylase 2 (HDAC2), and inhibit monoamine oxidase B (MAO-B), addressing multiple pathological pathways with a single therapeutic agent. mdpi.com

Design Strategies: The design of MTDLs involves fusing or linking pharmacophores from known inhibitors of different targets. acs.org Advanced computational methods, including generative deep learning, are emerging as powerful tools to automatically design novel molecules with desired multi-target activity profiles. nih.gov

Advantages: This approach can lead to improved therapeutic efficacy, a more favorable side-effect profile compared to combination therapies, and a simplified pharmacokinetic profile. nih.gov

The development of pyrrolidin-3-ol-based MTDLs represents a sophisticated and promising frontier in medicinal chemistry, with the potential to deliver more effective treatments for complex human diseases. acs.org

Q & A

Q. What synthetic routes are commonly employed to synthesize 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yields?

The synthesis of pyrrolidine derivatives often involves multi-step reactions, including cycloadditions, nucleophilic substitutions, or cross-coupling reactions. For example, analogous compounds like methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate are synthesized via palladium-catalyzed coupling (e.g., Suzuki-Miyaura with 3,5-dimethoxyphenylboronic acid) followed by ester hydrolysis and cyclization . Optimization strategies include:

Q. How can the structural purity of 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol be validated post-synthesis?

Key analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,5-positions) and pyrrolidine ring conformation .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₁H₁₅NO₃ for related compounds) .

- X-ray crystallography : Resolve stereochemistry if crystalline forms are obtained, as demonstrated in analogous crystalline pyrrolidine derivatives .

Q. What are the critical solubility and stability parameters for handling this compound in vitro?

- Solubility : Polar aprotic solvents (e.g., DMSO, ethanol) are preferred due to the compound’s hydrophobic aryl groups and hydrophilic hydroxyl moiety .

- Stability : Store at –20°C under inert atmosphere to prevent oxidation of the pyrrolidine ring or demethylation of methoxy groups .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol in drug discovery contexts?

Methodological approaches include:

- Functional group modifications : Replace the hydroxyl group with esters or ethers to assess impact on bioavailability .

- Comparative assays : Test analogs (e.g., methyl ester derivatives) against biological targets (e.g., kinases) to identify key pharmacophores .

- Computational modeling : Docking studies to predict binding affinities to receptors like GPCRs or enzymes .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) across assays to minimize variability .

- Orthogonal assays : Validate antiproliferative activity via both MTT and apoptosis markers (e.g., caspase-3 activation) .

- Control for stereochemistry : Compare enantiomers (e.g., (3R) vs. (3S)) to isolate stereospecific effects .

Q. How can crystallization protocols be tailored to improve the bioavailability of 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol?

- Solvent screening : Test mixtures like ethanol/water or acetone/heptane to identify conditions favoring stable polymorphs .

- Additives : Use surfactants (e.g., polysorbate 80) to enhance dissolution rates of crystalline forms .

- Thermal analysis : DSC/TGA to monitor phase transitions and ensure thermal stability of the crystalline form .

Data Interpretation and Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Batch-to-batch impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., dealkylated intermediates) .

- Deuterated solvent calibration : Ensure consistent referencing (e.g., TMS in CDCl₃) to eliminate solvent-induced shift variations .

Q. What statistical methods are recommended for analyzing dose-dependent effects in cellular assays?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare multiple groups (e.g., compound vs. positive/negative controls) to confirm significance .

Safety and Regulatory Considerations

Q. What safety protocols are advised for handling 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol in laboratory settings?

- PPE : Gloves and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing/solvent evaporation due to potential dust/volatile organic compound (VOC) release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.